5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole
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Overview
Description
5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole is a chemical compound that features a tetrazole ring substituted with a brominated phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole typically involves the following steps:
Etherification: The brominated phenol is then reacted with chloromethyl methyl ether to form 5-bromo-2-methylphenoxy methyl chloride.
Tetrazole Formation: The final step involves the reaction of 5-bromo-2-methylphenoxy methyl chloride with sodium azide under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and etherification steps, and the employment of high-pressure reactors for the tetrazole formation to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the tetrazole ring can be reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products Formed
Nucleophilic Substitution: Substituted tetrazoles with various functional groups.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tetrazole derivatives.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes.
Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other electronic materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-2-pentene: Another brominated compound with different applications in organic synthesis.
5-Bromo-2-methoxyphenol: Used as an intermediate in the synthesis of various pharmaceuticals.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole is unique due to its combination of a brominated phenoxy group and a tetrazole ring, which imparts specific chemical reactivity and potential biological activity not found in other similar compounds .
Properties
IUPAC Name |
5-[(5-bromo-2-methylphenoxy)methyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-6-2-3-7(10)4-8(6)15-5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRJOYJBSLSEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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